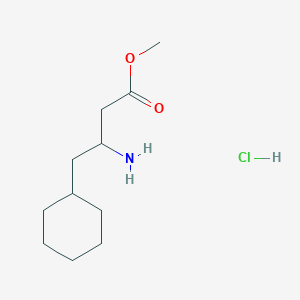

3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride” is a chemical compound with the molecular formula C11H22ClNO2 .

Synthesis Analysis

A series of amino acid methyl ester hydrochlorides, including “this compound”, can be prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is not only compatible with natural amino acids, but also with other aromatic and aliphatic amino acids .Molecular Structure Analysis

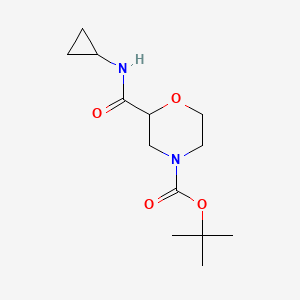

The molecular structure of “this compound” is represented by the formula C11H22ClNO2 .Chemical Reactions Analysis

Esters, including “this compound”, can undergo hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid, acting as the catalyst . They can also be converted into primary, secondary, and tertiary amides by an aminolysis reaction with ammonia, primary amine, and a secondary amine respectively .Physical And Chemical Properties Analysis

Detailed physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular weight, and toxicity information can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen

Synthesis of 3,4-Disubstituted 4-Aminobutanoic Acids

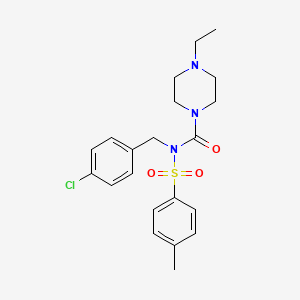

This research discusses compounds with high pharmacological activity found among β-substituted γ-aminobutyric acid derivatives, including 4-amino-3phenylbutanoic acid hydrochloride and 4-amino-3-(4-chlorophenyl)butanoic acid. These compounds demonstrate potential as nootropic agents and myorelaxants. The synthesis of 3,4-disubstituted aminobutyric acids, including hydrochlorides, is explored, highlighting the synthesis methods and their advantages (Vasil'eva et al., 2016).

Thermosensitive Properties of Phosphazene Derivatives

This study synthesizes phosphazene derivatives with amino acid esters. It explores the thermosensitive properties of these compounds in biomedical applications. The compounds demonstrated degradation into harmless products, like amino acids, under specific conditions. This research is significant for developing new biomedical materials (Uslu et al., 2017).

Synthesis of Amino Acid Methyl Esters

A method for preparing amino acid methyl ester hydrochlorides, which may include compounds similar to 3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride, is detailed. This method is compatible with a range of amino acids, offering a versatile approach to synthesizing these compounds (Li & Sha, 2008).

Gas Chromatography–Mass Spectrometry of Amino Acid Methyl Esters

This research presents a method for determining amino acid methyl esters using gas chromatography–mass spectrometry. It demonstrates the potential of cycloalkylcarbonyl derivatives in identifying and analyzing amino acid esters, which may include derivatives similar to this compound (Zaikin & Luzhnov, 2002).

Ring-Closing Metathesis-Based Synthesis

This study discusses the diastereoselective synthesis of a functionalized cyclohexene skeleton, utilizing methodologies like ring-closing metathesis. This research contributes to the understanding of synthesizing complex cyclic compounds, which may relate to the synthesis of this compound (Cong & Yao, 2006).

Wirkmechanismus

The mechanism for the hydrolysis of esters, including “3-Amino-4-cyclohexylbutyric acid methyl ester hydrochloride”, involves the ester taking a proton (a hydrogen ion) from the hydroxonium ion present in all solutions of acids in water . For the aminolysis of esters, the first step involves a nucleophilic addition of the amine to the carbonyl .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-amino-4-cyclohexylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOCUBIANLEPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1CCCCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2362532.png)

![2-chloro-6-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2362533.png)

![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-phenylacetamide](/img/structure/B2362534.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2362536.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2362538.png)

![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide](/img/structure/B2362539.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2362542.png)

![2,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2362552.png)

![6-[[11-Carboxy-9,10-dihydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2362554.png)